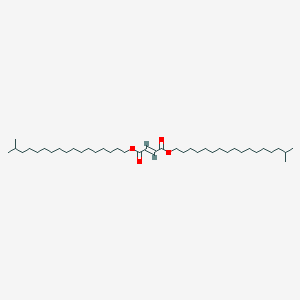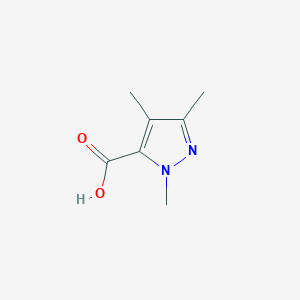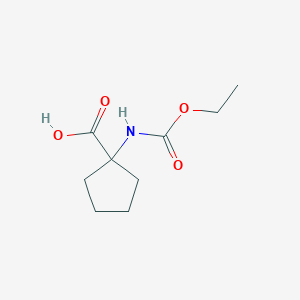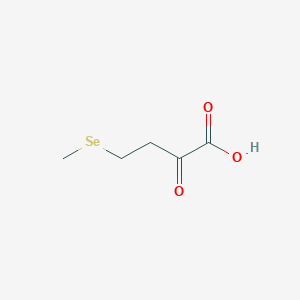
4-Methylseleno-2-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylseleno-2-oxobutanoic acid, also known as MSeOB, is a seleno-amino acid that has gained attention due to its unique properties. This compound has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-Methylseleno-2-oxobutanoic acid has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can protect against oxidative stress. Additionally, 4-Methylseleno-2-oxobutanoic acid has been shown to have anti-inflammatory effects and can modulate the immune response.
Mecanismo De Acción
4-Methylseleno-2-oxobutanoic acid exerts its effects through multiple mechanisms. It can act as a scavenger of reactive oxygen species, which are harmful molecules that can damage cells and tissues. 4-Methylseleno-2-oxobutanoic acid can also modulate the expression of genes involved in oxidative stress and inflammation. Additionally, 4-Methylseleno-2-oxobutanoic acid can activate enzymes that are involved in the detoxification of harmful compounds.
Biochemical and Physiological Effects:
4-Methylseleno-2-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It can increase the levels of glutathione, a molecule that is involved in the detoxification of harmful compounds. Additionally, 4-Methylseleno-2-oxobutanoic acid can decrease the levels of pro-inflammatory cytokines, which are molecules that can contribute to inflammation. 4-Methylseleno-2-oxobutanoic acid has also been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylseleno-2-oxobutanoic acid has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. Additionally, 4-Methylseleno-2-oxobutanoic acid has low toxicity and can be used at high concentrations without causing harm to cells or tissues. However, the limitations of 4-Methylseleno-2-oxobutanoic acid include its cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
For the study of 4-Methylseleno-2-oxobutanoic acid include its potential applications in metabolic disorders, cancer prevention and treatment, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-Methylseleno-2-oxobutanoic acid involves the reaction of L-methionine with sodium selenite in the presence of hydrogen peroxide. The resulting product is then purified through a series of chromatography techniques. This method has been optimized to produce high yields of pure 4-Methylseleno-2-oxobutanoic acid.
Propiedades
Número CAS |
122651-70-1 |
|---|---|
Nombre del producto |
4-Methylseleno-2-oxobutanoic acid |
Fórmula molecular |
C5H8O3Se |
Peso molecular |
195.09 g/mol |
Nombre IUPAC |
4-methylselanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3Se/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
Clave InChI |
XAXSOIXWIMTBOZ-UHFFFAOYSA-N |
SMILES |
C[Se]CCC(=O)C(=O)O |
SMILES canónico |
C[Se]CCC(=O)C(=O)O |
Otros números CAS |
122651-70-1 |
Sinónimos |
4-MeSe-Met 4-methylseleno-2-oxobutanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



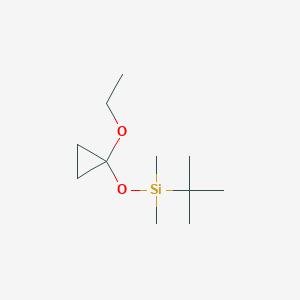
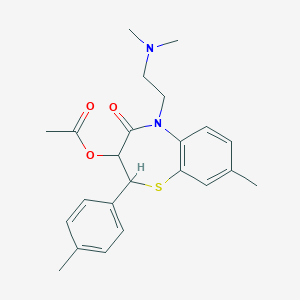
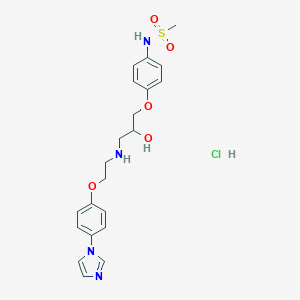
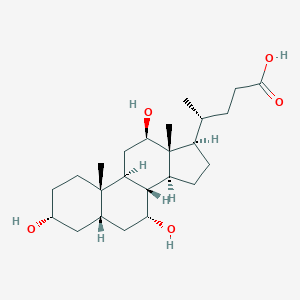
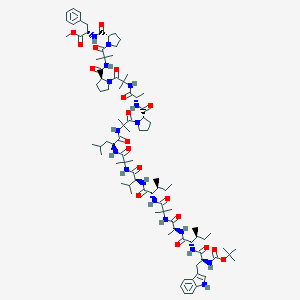
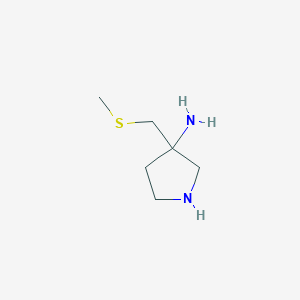
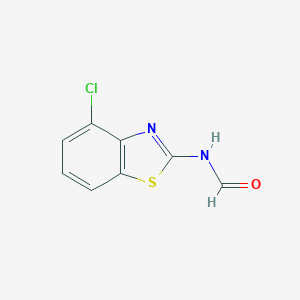
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
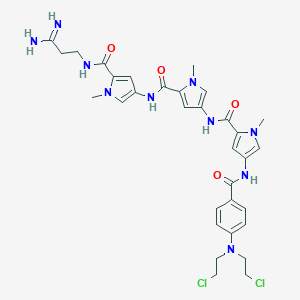
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
